molecular formula C14H16N2 B1233604 Ergoline CAS No. 478-88-6

Ergoline

Cat. No.: B1233604
CAS No.: 478-88-6
M. Wt: 212.29 g/mol
InChI Key: RHGUXDUPXYFCTE-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergoline is an this compound alkaloid, a diamine, an indole alkaloid fundamental parent and an indole alkaloid.
A series of structurally-related alkaloids that contain the this compound backbone structure.

Scientific Research Applications

Fungal Association and Alkaloid Production

Ergoline alkaloids, such as those found in ergot, are produced by both fungi and plants, specifically in the Clavicipitaceae and Convolvulaceae families. Research has revealed that dicotyledonous plants in the Convolvulaceae family, like Ipomoea asarifolia and Turbina corymbosa, form symbiotic relationships with this compound alkaloid-producing fungi from the newly established genus Periglandula within the Clavicipitaceae. This association is likely mutualistic, indicating a significant interplay between fungi and plants in alkaloid production and distribution (Steiner & Leistner, 2012).

Ergot Alkaloids in Medical Applications

Ergot alkaloids, derived from this compound, have a long history as medicinal agents. They are notable for their structural similarity to neurotransmitters like noradrenaline, dopamine, and serotonin, offering a broad spectrum of potential applications in medicine. The biotechnology of ergot alkaloids involves parasitic and submerse production processes, and recent advancements in molecular genetics have opened new avenues for drug design and production (Tudzynski, Correia, & Keller, 2001).

This compound Alkaloids in Convolvulaceae

Studies have also focused on the molecular characterization of seed-transmitted clavicipitaceous fungi in dicotyledonous plants (Convolvulaceae), which produce this compound alkaloids. This research contributes to understanding the evolutionary and biosynthetic origins of these alkaloids in plants, suggesting a unique biological interaction between plant species and fungal symbionts (Steiner et al., 2006).

Biosynthetic Pathways

The biosynthetic pathways of ergot alkaloids have been extensively studied, shedding light on the formation of the this compound ring system, which is common to all ergot alkaloids. This research has profound implications for the development of pharmaceutical drugs and their precursors, highlighting the importance of understanding natural product biosynthesis (Gerhards, Neubauer, Tudzynski, & Li, 2014).

Properties

CAS No.

478-88-6

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

(6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline

InChI

InChI=1S/C14H16N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3,5,8,10,13,15-16H,2,4,6-7H2/t10-,13-/m1/s1

InChI Key

RHGUXDUPXYFCTE-ZWNOBZJWSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1

SMILES

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Canonical SMILES

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Synonyms

Ergoline
Ergolines

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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